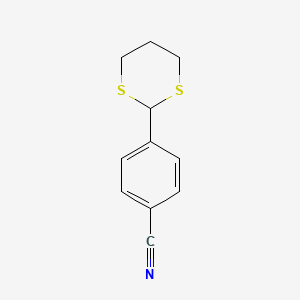

4-(1,3-Dithian-2-yl)benzonitrile

説明

4-(1,3-Dithian-2-yl)benzonitrile is a benzonitrile derivative featuring a 1,3-dithiane ring attached to the aromatic core. This compound is of interest in organic synthesis due to the electron-withdrawing cyano group and the sulfur-containing dithiane moiety, which can influence reactivity and stability. Evidence from synthetic protocols (e.g., Hantzsch ester synthesis) highlights its utility in constructing heterocyclic frameworks under transition metal-free conditions . The dithiane ring contributes to unique electronic properties, such as modulating HOMO/LUMO levels in optoelectronic applications, as seen in related benzonitrile-naphthalimide hybrids .

特性

CAS番号 |

50603-38-8 |

|---|---|

分子式 |

C11H11NS2 |

分子量 |

221.3 g/mol |

IUPAC名 |

4-(1,3-dithian-2-yl)benzonitrile |

InChI |

InChI=1S/C11H11NS2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,11H,1,6-7H2 |

InChIキー |

HJKDEHIETWUANJ-UHFFFAOYSA-N |

SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C#N |

正規SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Properties

Substituent Effects on Aromatic Core

- 4-(2,6-Dimethylphenylthio)benzonitrile : Replaces the dithiane with a thioether group. The absence of the dithiane ring reduces steric hindrance and alters electronic properties, as evidenced by distinct IR and NMR spectral data .

- 4-(2-Methylthiazol-4-yl)benzonitrile: Features a thiazole ring instead of dithiane.

- Dyad-NB ([4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)etoxy]-2,5-dimethylbenzonitrile]): Combines benzonitrile with a naphthalimide group. The cyano group stabilizes HOMO/LUMO levels, a property shared with 4-(1,3-dithian-2-yl)benzonitrile in semiconductor applications .

Electronic and Optoelectronic Behavior

- The cyano group in 4-(1,3-dithian-2-yl)benzonitrile lowers electron density at the aromatic core, similar to TMC278/rilpivirine (a reverse transcriptase inhibitor with a benzonitrile backbone). Both compounds exhibit amphiphilic properties critical for bioavailability .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points : 4-(1,3-Dithian-2-yl)benzonitrile’s melting point is unreported, but analogs like 4-(pyridin-4-ylcarbonyl)benzonitrile (2k) melt at 64–66°C, while benzimidazole derivatives (e.g., 7.XXIX) melt at 212–214°C, indicating substituent-dependent thermal stability .

- Solubility: The dithiane moiety may enhance lipid solubility compared to polar derivatives like 4-(2-aminopropan-2-yl)benzonitrile (predicted pKa 8.74), which is more water-soluble due to its amino group .

準備方法

Visible-Light-Promoted Dithioacetalization

The most efficient method for synthesizing 4-(1,3-dithian-2-yl)benzonitrile involves a visible-light-mediated dithioacetalization reaction. This approach utilizes 4-cyanobenzaldehyde and 1,2-ethanedithiol under aerobic conditions with sodium carbonate as a base.

Reaction Mechanism and Conditions

The reaction proceeds via a radical pathway initiated by blue LED irradiation (6 W), which facilitates thiol deprotonation and subsequent nucleophilic attack on the aldehyde. The intermediate thioacetal undergoes cyclization to form the 1,3-dithiane ring. Key steps include:

- Deprotonation : Sodium carbonate deprotonates 1,2-ethanedithiol, generating a thiolate anion.

- Nucleophilic Addition : The thiolate attacks the carbonyl carbon of 4-cyanobenzaldehyde, forming a hemithioacetal intermediate.

- Cyclization : Intramolecular thiolate displacement yields the 1,3-dithiane ring.

- Oxidation : Molecular oxygen scavenges hydrogen sulfide byproducts, driving the reaction to completion.

Optimization and Yield

- Solvent : Acetonitrile (MeCN) provides optimal solubility and stabilizes intermediates.

- Base : Sodium carbonate (3 equiv.) ensures efficient thiol deprotonation without side reactions.

- Light Source : Blue LEDs (450–470 nm) maximize radical generation.

Under these conditions, the reaction achieves a 74% isolated yield of 4-(1,3-dithian-2-yl)benzonitrile as a white solid (m.p. 115–116°C).

Table 1: Optimization Parameters for Dithioacetalization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | MeCN | Maximizes solubility |

| Base | Na₂CO₃ (3 equiv.) | Enhances thiolate formation |

| Light Intensity | 6 W blue LEDs | Accelerates radical initiation |

| Reaction Time | 24 h | Completes cyclization |

Nucleophilic Addition-Cyclization via Silyl Protection

An alternative route employs silyl-protected intermediates to construct the dithiane ring. This method, adapted from formal [4+1] cycloaddition protocols, involves trimethylsilyl chloride (TMSCl) and n-butyllithium (nBuLi).

Synthetic Procedure

- Silylation : 4-Cyanobenzaldehyde is treated with TMSCl in tetrahydrofuran (THF) at −78°C, forming a silyl enol ether.

- Lithiation : nBuLi deprotonates the enol ether, generating a nucleophilic dithiane anion.

- Cyclization : The anion undergoes intramolecular attack, followed by desilylation to yield the target compound.

Radical Nucleophilic Substitution (S_RN1) Mechanism

The S_RN1 mechanism, validated in studies of 2-aryl-1,3-dithiane anions, offers a third pathway. Here, 4-cyanophenyl-substituted dithiane anions react with iodides in dimethyl sulfoxide (DMSO), forming radical intermediates that recombine to construct the dithiane ring.

Reaction Dynamics

Analytical Characterization

All synthetic routes validate 4-(1,3-dithian-2-yl)benzonitrile using spectroscopic techniques:

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 4-(1,3-Dithian-2-yl)benzonitrile Synthesis

| Method | Yield (%) | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Visible-Light Promotion | 74 | MeCN, Na₂CO₃, RT | High yield, aerobic | Requires specialized light source |

| Silyl Protection | 58 | THF, −78°C, anhydrous | Functional group tolerance | Low yield, sensitive conditions |

| S_RN1 Mechanism | 65 | DMSO, 50°C | Mechanistically robust | Solvent removal challenges |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,3-Dithian-2-yl)benzonitrile, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves introducing the dithiane moiety via thioacetalization or coupling reactions. For example, nucleophilic substitution of a benzonitrile derivative with a dithiane precursor under anhydrous conditions, using Lewis acids (e.g., BF₃·Et₂O) as catalysts. Purification is often achieved via column chromatography with gradients like n-pentane:EtOAc (10:1), as demonstrated in analogous benzonitrile syntheses . Key conditions include inert atmospheres (N₂/Ar) and controlled temperatures (0°C to reflux).

Q. What spectroscopic techniques are essential for characterizing 4-(1,3-Dithian-2-yl)benzonitrile?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and dithianyl protons (δ 2.5–3.5 ppm). The nitrile group (C≡N) is confirmed by a sharp peak at ~110 ppm in 13C NMR.

- IR Spectroscopy : A strong absorption band near ~2220 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Look for the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with dithiane cleavage. Reference data from similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) can guide interpretation .

Q. What are the primary research applications of 4-(1,3-Dithian-2-yl)benzonitrile in organic chemistry?

- Methodological Answer : This compound serves as a versatile intermediate in:

- Pharmaceutical Synthesis : Building block for bioactive molecules, leveraging the dithiane group’s stability under basic conditions.

- Material Science : Precursor for ligands in catalysis or polymers, where the nitrile group facilitates cross-linking .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 4-(1,3-Dithian-2-yl)benzonitrile, particularly with steric hindrance from the dithianyl group?

- Methodological Answer :

- Solvent Selection : High-boiling solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates.

- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura couplings, as shown in boronate-containing benzonitrile syntheses .

- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 dithiane precursor:benzonitrile derivative) to account for steric effects. Monitor progress via TLC and optimize reaction times (e.g., 16–24 hours) .

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using solvents like EtOAc/hexane and validate purity via HPLC (>95% purity threshold).

- Polymorphism Screening : Use XRD to identify crystalline forms, as polymorphs can alter melting points.

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile) to resolve spectral ambiguities .

Q. What strategies mitigate decomposition of 4-(1,3-Dithian-2-yl)benzonitrile under acidic/oxidative conditions?

- Methodological Answer :

- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (Ar).

- Reaction Design : Avoid strong acids; use buffered conditions (pH 6–8) for reactions.

- Decomposition Analysis : Monitor byproducts via GC-MS and adjust reaction parameters (e.g., temperature <40°C) to minimize degradation .

Q. What computational methods predict the reactivity of 4-(1,3-Dithian-2-yl)benzonitrile in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks on the nitrile or dithiane groups.

- Database Mining : Use REAXYS or PISTACHIO databases to predict reaction pathways based on analogous compounds (e.g., 4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile) .

Methodological Tables

| Synthetic Optimization Parameters | Key Recommendations | References |

|---|---|---|

| Solvent System | DMF, DMSO, or THF | |

| Catalysts | Pd(PPh₃)₄, BF₃·Et₂O | |

| Purification | Column chromatography (n-pentane:EtOAc) |

| Analytical Techniques | Critical Parameters | References |

|---|---|---|

| 1H NMR | δ 2.5–3.5 (dithianyl H) | |

| IR Spectroscopy | ~2220 cm⁻¹ (C≡N) | |

| UPLC-MS | tR = 1.47 min (gradient B) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。